
Benzaldehyde, 3,4-bis(cyclopropylMethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde, 3,4-bis(cyclopropylMethoxy)-: is a chemical compound with the molecular formula C15H18O3 and a molecular weight of 246.3 g/mol . . This compound is characterized by the presence of two cyclopropylmethoxy groups attached to the benzaldehyde core, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 3,4-bis(cyclopropylMethoxy)- typically involves the reaction of 3,4-dihydroxybenzaldehyde with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of Benzaldehyde, 3,4-bis(cyclopropylMethoxy)- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification techniques such as recrystallization or chromatography to isolate the compound .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzaldehyde, 3,4-bis(cyclopropylMethoxy)- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the benzaldehyde core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzaldehyde derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzaldehyde, 3,4-bis(cyclopropylMethoxy)- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It is used as a reference standard in the analysis of related pharmaceutical compounds .
Industry: In the industrial sector, Benzaldehyde, 3,4-bis(cyclopropylMethoxy)- is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other fine chemicals .
Wirkmechanismus
The mechanism of action of Benzaldehyde, 3,4-bis(cyclopropylMethoxy)- involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the aldehyde group, facilitating reactions with nucleophiles. The cyclopropylmethoxy groups can influence the compound’s reactivity and stability by providing steric hindrance and electronic effects .
Vergleich Mit ähnlichen Verbindungen
Benzaldehyde: The parent compound, lacking the cyclopropylmethoxy groups.
3,4-Dimethoxybenzaldehyde: Similar structure but with methoxy groups instead of cyclopropylmethoxy groups.
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Contains a hydroxyl and a methoxy group on the benzaldehyde core.
Uniqueness: Benzaldehyde, 3,4-bis(cyclopropylMethoxy)- is unique due to the presence of cyclopropylmethoxy groups, which impart distinct steric and electronic properties. These groups can influence the compound’s reactivity, making it suitable for specific synthetic applications and research studies .
Eigenschaften
CAS-Nummer |
1369817-76-4 |
---|---|
Molekularformel |
C15H18O3 |
Molekulargewicht |
246.306 |
IUPAC-Name |
3,4-bis(cyclopropylmethoxy)benzaldehyde |
InChI |
InChI=1S/C15H18O3/c16-8-13-5-6-14(17-9-11-1-2-11)15(7-13)18-10-12-3-4-12/h5-8,11-12H,1-4,9-10H2 |
InChI-Schlüssel |
TYQLNIUZKKAOHO-UHFFFAOYSA-N |
SMILES |
C1CC1COC2=C(C=C(C=C2)C=O)OCC3CC3 |
Synonyme |
Benzaldehyde, 3,4-bis(cyclopropylMethoxy)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.